molecular formula C10H20O B1615497 1-Cyclopentyl-2,2-dimethyl-1-propanol CAS No. 337966-85-5

1-Cyclopentyl-2,2-dimethyl-1-propanol

Cat. No.: B1615497
CAS No.: 337966-85-5
M. Wt: 156.26 g/mol
InChI Key: BCTWRMZVIPKMLP-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,2-dimethyl-1-propanol is an organic compound with the molecular formula C10H20O. It is a tertiary alcohol characterized by a cyclopentyl group attached to a 2,2-dimethyl-1-propanol backbone.

Preparation Methods

1-Cyclopentyl-2,2-dimethyl-1-propanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes, utilizing catalysts such as Raney nickel or palladium on carbon .

Chemical Reactions Analysis

1-Cyclopentyl-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

Major products formed from these reactions include cyclopentyl ketones, cyclopentyl carboxylic acids, and substituted cyclopentyl derivatives .

Scientific Research Applications

1-Cyclopentyl-2,2-dimethyl-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. Its effects are mediated through its ability to donate or accept protons, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

1-Cyclopentyl-2,2-dimethyl-1-propanol can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclopentyl-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,3)9(11)8-6-4-5-7-8/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWRMZVIPKMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337883
Record name 1-Cyclopentyl-2,2-dimethyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337966-85-5
Record name 1-Cyclopentyl-2,2-dimethyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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